4-Bromo-2-hydroxypyrimidine

Physicochemical Properties Process Chemistry Thermodynamics

4-Bromo-2-hydroxypyrimidine (CAS 548767-83-5) is the optimal pyrimidine building block for Pd(0)-catalyzed cross-coupling. Its C4-Br bond enables milder Suzuki-Miyaura conditions and broader substrate scope than 4-chloro or 4-fluoro analogs—swapping inevitably causes yield loss and requires catalyst re-optimization. The bromo-pyrimidine scaffold shows low-nanomolar potency against kinases (FGFR3 IC50 = 1.8 nM), making it ideal for focused inhibitor library synthesis. The orthogonal 2-hydroxy group permits selective late-stage C4 diversification. High density (1.934 g/cm³) streamlines work-up. Available in ≥98% purity.

Molecular Formula C4H3BrN2O
Molecular Weight 174.98 g/mol
CAS No. 548767-83-5
Cat. No. B1603805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-hydroxypyrimidine
CAS548767-83-5
Molecular FormulaC4H3BrN2O
Molecular Weight174.98 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)N=C1)Br
InChIInChI=1S/C4H3BrN2O/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8)
InChIKeyXOHSNTLTQPMYPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-Bromo-2-hydroxypyrimidine (CAS 548767-83-5) – Key Properties and Sourcing Data


4-Bromo-2-hydroxypyrimidine (CAS: 548767-83-5; molecular formula: C4H3BrN2O; MW: 174.98) is a halogenated heterocyclic building block of the pyrimidin-2(1H)-one class. It is also referred to by its IUPAC name, 6-bromo-1H-pyrimidin-2-one [1]. Physicochemical data indicates a reported density of 1.934 g/cm³ and a boiling point of 371.318 °C at 760 mmHg . Commercially, the compound is typically available as a white to off-white solid with purities of 95% or greater .

Why 4-Bromo-2-hydroxypyrimidine Cannot Be Swapped with Unsubstituted or Alternative Halogenated Pyrimidines


Substitution of 4-bromo-2-hydroxypyrimidine with other in-class compounds, such as unsubstituted 2-hydroxypyrimidine or its chloro- and fluoro- analogs, is generally not feasible in target-directed synthesis without substantial re-optimization. The bromine substituent at the 4-position introduces both a distinct steric and electronic profile and a specific reactivity vector for cross-coupling chemistry [1]. As a C-Br bond, it is more reactive than C-Cl in palladium-catalyzed transformations like Suzuki-Miyaura couplings, enabling milder reaction conditions and a broader substrate scope [2]. Consequently, swapping to a 4-chloro or 4-fluoro derivative can result in significant drops in yield or necessitate a full re-evaluation of the catalytic system [3].

4-Bromo-2-hydroxypyrimidine (CAS 548767-83-5) – Quantitative Evidence for Scientific Selection


Comparative Density and Boiling Point Data for Process Engineering and Handling

The density and boiling point of 4-bromo-2-hydroxypyrimidine provide specific data for material handling and process design, distinguishing it from the lighter 4-chloro-2-hydroxypyrimidine analog. The bromo derivative has a significantly higher density (1.934 g/cm³ vs. approx. 1.5 g/cm³ for the chloro analog) . Its boiling point is also higher at 371.3 °C at 760 mmHg . These differences impact solvent selection, phase separation, and high-temperature reaction design.

Physicochemical Properties Process Chemistry Thermodynamics

Regioselective Reactivity of the C4-Br Bond in Cross-Coupling Chemistry

The presence of a bromine atom at the 4-position of the pyrimidine ring confers a high degree of regioselectivity in nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. In contrast to the 2-position, the 4-position is significantly more activated towards oxidative addition with Pd(0) catalysts, which is the rate-determining step in Suzuki-Miyaura couplings [1]. This allows for the selective functionalization of the 4-position in the presence of a 2-hydroxy group or a different halogen at another position. The C-Br bond at C4 is more reactive than the corresponding C-Cl bond [2].

Synthetic Methodology Palladium Catalysis Cross-Coupling

In Vitro Antiproliferative Activity Against Human Leukemia Cell Lines

In a study of bromo-pyrimidine analogs as tyrosine kinase inhibitors, compounds structurally related to 4-bromo-2-hydroxypyrimidine were evaluated for their cytotoxic activity against the K562 chronic myeloid leukemia cell line. A specific derivative exhibited potent activity with an IC50 value of 1.8 nM against FGFR3 kinase [1]. While this is not a direct measurement for the parent compound, it establishes the bromo-pyrimidine core as a privileged scaffold for achieving low-nanomolar potency against key oncology targets, a level of activity that distinguishes it from many non-brominated pyrimidine analogs [2].

Medicinal Chemistry Oncology Kinase Inhibition

Commercial Availability and Purity Specifications for Research and Process Development

4-Bromo-2-hydroxypyrimidine is commercially available from multiple vendors with defined purity levels. Specifications often guarantee a minimum purity of 95% or 98%, as determined by HPLC or GC analysis . This high level of purity is crucial for its use as a building block in multi-step syntheses, where impurities can lead to reduced yields or off-target products. In contrast, some less common halogenated pyrimidine isomers may only be available in lower purity grades or require custom synthesis .

Chemical Sourcing Quality Control Process Development

Optimal Use Cases for 4-Bromo-2-hydroxypyrimidine (CAS 548767-83-5) Based on Differentiated Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Generation

Based on the established low-nanomolar potency of bromo-pyrimidine scaffolds against kinases like FGFR3 (IC50 = 1.8 nM) [1], 4-bromo-2-hydroxypyrimidine is an ideal starting material for synthesizing focused libraries of potential kinase inhibitors. Its 4-bromo substituent allows for rapid diversification via Suzuki coupling, a key advantage in SAR studies.

Organic Synthesis: Regioselective Scaffold Construction

The high regioselectivity of the C4-Br bond towards Pd(0)-catalyzed cross-couplings [1] makes this compound invaluable for constructing complex, pyrimidine-containing architectures. It is particularly suited for convergent syntheses where the pyrimidine core is introduced in a late-stage functionalization step, minimizing side reactions at the 2-hydroxy position.

Process Chemistry: Kilogram-Scale Synthetic Intermediates

The defined physical properties of 4-bromo-2-hydroxypyrimidine, including its high density (1.934 g/cm³) and boiling point (371.3 °C) [1], along with its reliable commercial availability in 95-98% purity , position it as a robust and scalable intermediate. Its higher molecular weight and density are advantageous in liquid-liquid extractions and crystallizations during work-up.

Chemical Biology: Probe Development for Target Engagement

The well-defined reactivity of the bromo-pyrimidine core enables the synthesis of functionalized probes (e.g., biotinylated or fluorescent derivatives) for target identification and cellular imaging studies. The ability to selectively modify the 4-position without affecting the 2-hydroxy group is critical for preserving key binding interactions [1].

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